molecular formula C15H14N6O3S B10920014 methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10920014
M. Wt: 358.4 g/mol
InChI Key: CNIHCBALMDJBNI-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyrazole ring and the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,4-triazole-3-carboxylate: This compound shares the triazole ring structure but lacks the pyrazole ring and hydroxyphenyl group, resulting in different chemical reactivity and applications.

    Ribavirin: A nucleoside analogue that contains a triazole ring, used as an antiviral agent. Its structure and function differ significantly from methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H14N6O3S/c1-24-14(23)12-6-7-20(19-12)10-25-15-18-16-9-21(15)17-8-11-4-2-3-5-13(11)22/h2-9,22H,10H2,1H3/b17-8+

InChI Key

CNIHCBALMDJBNI-CAOOACKPSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CC=C3O

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.